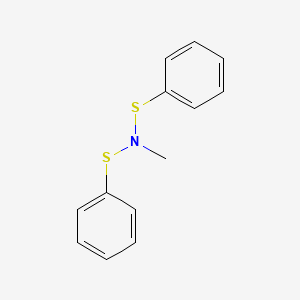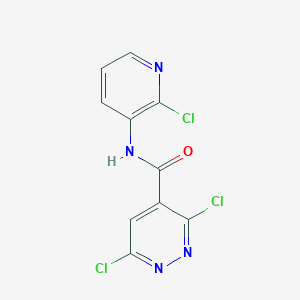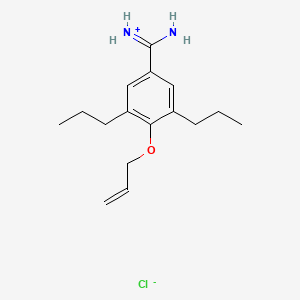
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of an allyloxy group and two propyl groups attached to a benzamidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyloxy-3,5-dipropylbenzamidine hydrochloride typically involves the following steps:
Formation of the Allyloxy Group: The allyloxy group can be introduced through an etherification reaction, where an allyl alcohol reacts with a suitable benzene derivative under acidic or basic conditions.
Introduction of Propyl Groups: The propyl groups can be added via Friedel-Crafts alkylation, where propyl halides react with the benzene ring in the presence of a Lewis acid catalyst.
Formation of Benzamidine: The benzamidine moiety can be synthesized by reacting the benzene derivative with an appropriate amidine precursor under controlled conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamidine moiety can be reduced to form amines.
Substitution: The propyl groups can be substituted with other alkyl or functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted benzamidines.
Aplicaciones Científicas De Investigación
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Allyloxy-3,5-dipropylbenzamidine hydrochloride involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and other interactions, while the benzamidine moiety can interact with enzymes or receptors. These interactions can modulate biological pathways and exert various effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Allyloxy-3,5-dimethylbenzamidine
- 4-Allyloxy-3,5-dichlorobenzamidine
- 4-Allyloxy-3,5-dimethoxybenzamidine
Uniqueness
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride is unique due to the presence of propyl groups, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific applications and studies.
Propiedades
Número CAS |
100678-33-9 |
|---|---|
Fórmula molecular |
C16H25ClN2O |
Peso molecular |
296.83 g/mol |
Nombre IUPAC |
[amino-(4-prop-2-enoxy-3,5-dipropylphenyl)methylidene]azanium;chloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3;/h6,10-11H,3-5,7-9H2,1-2H3,(H3,17,18);1H |
Clave InChI |
PEBQHHAQBMRTAI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=[NH2+])N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


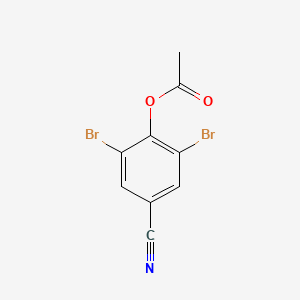
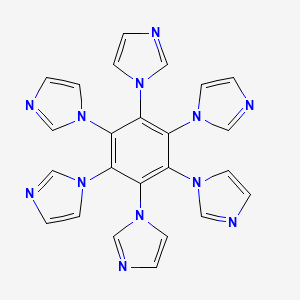
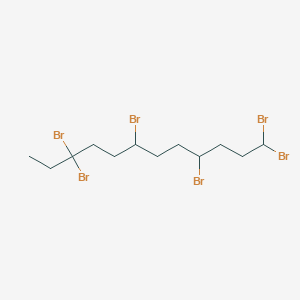
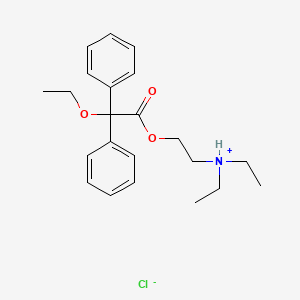

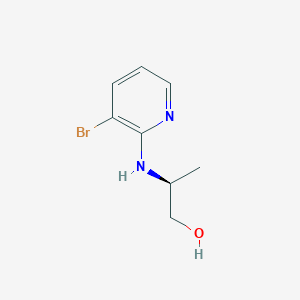
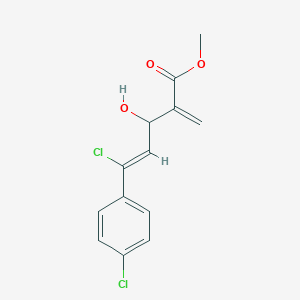


![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
